Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate
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Overview
Description
Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminophenol, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with methyl salicylate in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal industries.
Mechanism of Action
The mechanism of action of Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Methyl 2-((4-hydroxyphenyl)diazenyl)benzoate can be compared with other azo compounds such as:
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate: Another azo compound with a different substitution pattern, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
Molecular Formula |
C14H12N2O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)12-4-2-3-5-13(12)16-15-10-6-8-11(17)9-7-10/h2-9,17H,1H3 |
InChI Key |
VJNIKNARNNVBKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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